molecular formula C14H14N4O2 B13130100 N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide

N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide

Cat. No.: B13130100
M. Wt: 270.29 g/mol
InChI Key: XVIABMVDSAWQFF-UHFFFAOYSA-N
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Description

N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is a derivative of 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features two acetamide groups attached to the bipyridine scaffold, which enhances its solubility and reactivity. The bipyridine core is renowned for its ability to form stable complexes with various metal ions, making it a valuable component in numerous chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide typically involves the functionalization of 2,2’-bipyridine. One common method is the acylation of 2,2’-bipyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired diacetamide product .

Industrial Production Methods

Industrial production of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide involves its ability to chelate metal ions through the nitrogen atoms of the bipyridine core. This chelation stabilizes the metal ions and can modulate their reactivity. The acetamide groups further enhance the solubility and binding affinity of the compound. The molecular targets include transition metal ions, and the pathways involved are primarily related to redox reactions and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is unique due to the presence of acetamide groups, which enhance its solubility and reactivity compared to its parent compound, 2,2’-bipyridine. This modification allows for more versatile applications in various fields, including catalysis, materials science, and medicinal chemistry .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[2-(6-acetamidopyridin-2-yl)pyridin-4-yl]acetamide

InChI

InChI=1S/C14H14N4O2/c1-9(19)16-11-6-7-15-13(8-11)12-4-3-5-14(18-12)17-10(2)20/h3-8H,1-2H3,(H,15,16,19)(H,17,18,20)

InChI Key

XVIABMVDSAWQFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C2=NC(=CC=C2)NC(=O)C

Origin of Product

United States

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